molecular formula C19H28O2 B576979 (5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione CAS No. 13482-30-9

(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione

Cat. No.: B576979
CAS No.: 13482-30-9
M. Wt: 288.431
InChI Key: DWFIFBJRARYARH-AQPSJQEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: (5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione can be synthesized through various chemical methods. One common approach involves the reduction of androstenedione using 5α-reductase . Another method includes the transformation of phytosterols into 5α-androstane-3,17-dione using engineered strains of Mycobacterium neoaurum . This biotechnological method involves the co-expression of 5α-reductase and glucose-6-phosphate dehydrogenase, which enhances the conversion efficiency .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chemical synthesis from precursors like androstenedione. The biotechnological method mentioned above is also gaining traction due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: (5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction to less oxidized forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different biological activities .

Scientific Research Applications

(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione involves its interaction with androgen receptors. It is formed from androstenedione by the action of 5α-reductase and from dihydrotestosterone by 17β-hydroxysteroid dehydrogenase . This compound can modulate the activity of androgen receptors and influence various physiological processes .

Properties

CAS No.

13482-30-9

Molecular Formula

C19H28O2

Molecular Weight

288.431

IUPAC Name

(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione

InChI

InChI=1S/C19H28O2/c1-18-9-4-6-13(18)12-11-16(20)15-5-3-7-17(21)19(15,2)14(12)8-10-18/h12-15H,3-11H2,1-2H3/t12-,13-,14-,15+,18-,19+/m0/s1

InChI Key

DWFIFBJRARYARH-AQPSJQEXSA-N

SMILES

CC12CCCC1C3CC(=O)C4CCCC(=O)C4(C3CC2)C

Synonyms

5α-Androstane-1,6-dione

Origin of Product

United States

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